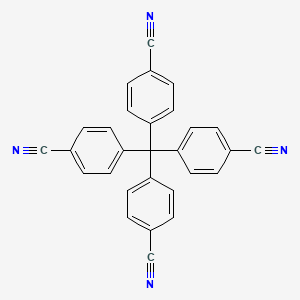

Tetrakis(4-cyanophenyl)methane

Overview

Description

Tetrakis(4-cyanophenyl)methane is a chemical compound with the molecular formula C29H16N4 . It has an average mass of 420.464 Da and a monoisotopic mass of 420.137512 Da .

Synthesis Analysis

This compound can be synthesized by various methods. One such method involves the use of Ni(0) catalyst via Yamamoto type Ullmann cross-coupling reaction . Other self-condensation reactions such as tetrakis(4-phenyl)methane (TPM) building block with alkynyl terminal in oxidative Eglinton coupling reaction, cyano in two-step formation of the s-tetrazine rings can construct PAF-1 relative structures too .Molecular Structure Analysis

The molecular structure of this compound is complex, with the molecule forming a 3D network . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo self-condensation by microwave-assisted polymerization or ionothermal method . The reaction conditions, such as solvent, catalyst, functional groups, reaction temperature and time, and monomers’ ratio in co-condensation reaction, all drastically affect the structure of the material .Physical And Chemical Properties Analysis

This compound has a molecular formula of C29H16N4, an average mass of 420.464 Da, and a monoisotopic mass of 420.137512 Da .Scientific Research Applications

Light-Emitting Devices

Tetrakis(4-cyanophenyl)methane derivatives have been synthesized and characterized for their potential use in light-emitting devices. Compounds like tetrakis(4-(5-(3,5-di-tert-butylphenyl)-2-oxadiazolyl)phenyl)methane and others were analyzed using various techniques, showing promising properties for application in organic electronics, particularly in the area of light emission (Yeh et al., 2001).

Molecular Materials and Structural Adaptability

Research on tetrakis(4-nitrophenyl)methane, a related compound, has revealed its significant structural adaptability, forming various inclusion compounds with different solvents. This adaptability and the resulting structures have implications for the development of novel molecular materials (Thaimattam et al., 2001).

Luminescence Properties

Tetrakis(4-methoxyphenyl)methane has been synthesized and studied for its luminescence properties. The compound exhibits strong fluorescence and phosphorescence, making it a candidate for applications in areas requiring luminescent materials (Guieu et al., 2013).

Electronic Properties in Nanomaterials

The synthesis and study of tetrakis[4-(arylpyrimidyl)phenyl]methanes highlight their interesting electronic properties, such as intramolecular exciplex coupling. These properties make them suitable for use in the field of nanotechnology and electronic materials (Zimmermann et al., 2000).

High Energetic Materials

Stable organic azides based on rigid tetrahedral structures like tetrakis(4-iodophenyl)methane and -adamantane have been studied for their potential as high energetic materials. These compounds' rigid and symmetrical structures lend themselves to developments in material sciences and bioconjugations (Schilling & Bräse, 2007).

Diamondoid Architectures

Research on halogen-bonded halides using tetrakis(4-(iodoethynyl)phenyl)methane has led to the development of interpenetrated and densely packed diamondoid architectures. These structures have potential applications in molecular engineering and crystal design (Gunawardana et al., 2018).

Safety and Hazards

While specific safety and hazard information for Tetrakis(4-cyanophenyl)methane is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Mode of Action

It is known that the compound can undergo self-condensation reactions under certain conditions . This suggests that Tetrakis(4-cyanophenyl)methane may interact with its targets through a mechanism involving condensation reactions .

Result of Action

It is known that the compound can form different materials with diversified structure and properties through self-condensation reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, parameters such as solvent, catalyst, functional groups, reaction conditions (e.g., reaction temperature and time), and monomers’ ratio in co-condensation reaction all drastically affect the structure of the material .

properties

IUPAC Name |

4-[tris(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGMLINTVQVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413092 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121706-21-6 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

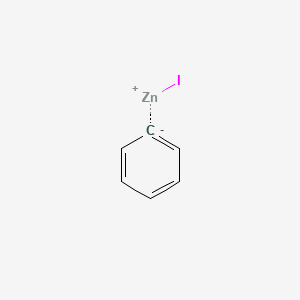

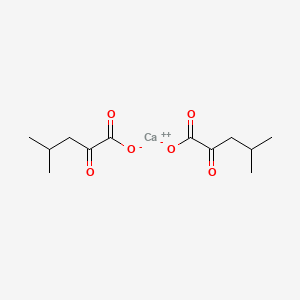

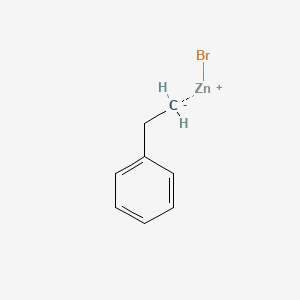

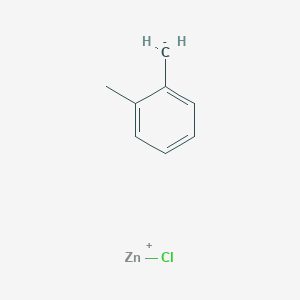

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

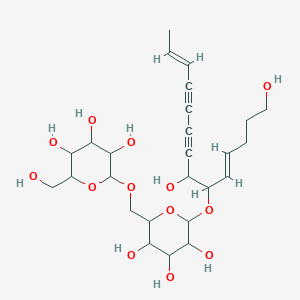

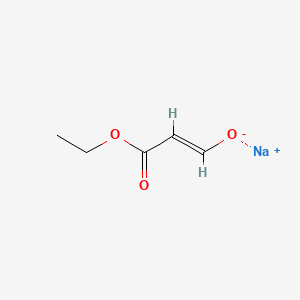

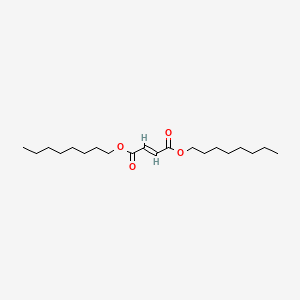

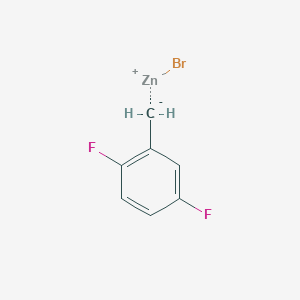

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.